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Compound of Interest |

Ethyl 2-bromo-4,4-difluoro-3-
Compound Name:

oxobutanoate
CAS No.: 660840-16-4
Cat. No.: B3042725

Get Quote

Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate stands as a molecule of significant interest within

the realms of organic synthesis and medicinal chemistry. As a polyfunctionalized building block,
it incorporates several reactive centers: an ester, a ketone, an a-bromo substituent, and a
difluoromethyl group. This unique combination makes it a valuable precursor for the synthesis
of complex fluorinated heterocycles and other pharmacologically relevant scaffolds. The
electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the
adjacent carbonyl group and the acidity of the a-protons, while the bromine atom serves as a
versatile handle for nucleophilic substitution and cross-coupling reactions.

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl
2-bromo-4,4-difluoro-3-oxobutanoate. While direct experimental data for this specific
molecule is not extensively reported in publicly available literature, this document will
synthesize information from closely related structural analogs to provide a robust and predictive
characterization. We will delve into its structural features, predicted physical properties,
expected spectroscopic signatures, and fundamental reactivity patterns. Furthermore, this
guide will present exemplary experimental protocols and critical safety considerations, offering
a holistic resource for researchers and drug development professionals.
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Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and

fundamental identifiers.

Chemical Structure:

Caption: Chemical structure of Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate.
Key ldentifiers:

e Molecular Formula: CeH7BrF20s

¢ Molecular Weight: 245.02 g/mol

o |[UPAC Name: Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate

o CAS Number: Not assigned (as of the latest data search). It is crucial for researchers to
verify the CAS registry for any newly synthesized or commercialized compound.

Physical Properties: A Comparative Analysis

Directly measured physical properties for Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate are
scarce. However, by examining its structural components and comparing them to analogous
compounds, we can establish a reliable set of expected properties. The following table
summarizes data for key analogs.
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Ethyl 2-
Ethyl 4- Ethyl 2-
Ethyl 4,4- Ethyl 2- bromo-
. bromo-4,4- bromo-4,4-
difluoro-3- bromo-3- 4,4,4- . .
Property . difluoro-3- difluoro-3-
oxobutanoa oxobutanoa trifluoro-3-
oxobutanoa oxobutanoat
te te oxobutanoa ]
te e (Predicted)
te
Molecular CeHeBrFsO3] CeH7BrF203]
CeHsF203[1] CeHoBrO3s[2] CeH7BrF203
Formula 3] 4]
Molecular 166.12 g/mol 209.04 g/mol 263.01 g/mol 245.02 g/mol
) 245.02 g/mol
Weight [1] [2] [3] [4]
Likely a
Colorless to o
Red-brown liquid,
almost o : . : .
Appearance Liquid crystalline Liquid[4] possibly with
colorless )
o powder][3] a yellowish or
clear liquid[1] o
brownish tint
Expected to
be elevated,
Boiling Point 162 °C[1] Not specified 199 °C[3] Not specified likely in the
range of 180-
210 °C
Expected to
) 1.269 g/mL at - - ) )
Density o5 oC Not specified 1.663 g/mL[3]  Not specified be high, likely
>1.5 g/mL
Expected to
Refractive - - - be in the
n20/D 1.409 Not specified Not specified Not specified
Index range of 1.42
-1.45
Solubility Not specified Not specified Very soluble Not specified Predicted to
in DMF, have similar
soluble in solubility to
methanol, the trifluoro
sparingly analog
soluble in
glacial acetic
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acid, very
slightly
soluble in
chloroform,
practically
insoluble in

water[3]

Expert Insights: The introduction of a bromine atom at the a-position and two fluorine atoms at
the y-position will substantially increase the molecular weight and density compared to the
parent ethyl acetoacetate. The boiling point is also expected to be significantly higher due to
increased molecular mass and stronger intermolecular dipole-dipole interactions. Solubility is
predicted to be poor in water but good in polar aprotic solvents like DMF and chlorinated
solvents.

Spectroscopic Characterization: A Predictive
Overview

For any novel compound, spectroscopic analysis is paramount for structural confirmation.
Below are the anticipated spectral features for Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate.

e 1H NMR: The proton NMR spectrum is expected to show a triplet at ~1.3 ppm (3H, -CHs of
the ethyl group), a quartet at ~4.3 ppm (2H, -CHz- of the ethyl group), and a singlet or very
narrow multiplet for the a-proton at ~5.0-5.5 ppm. The difluoromethyl proton (-CHF2) would
likely appear as a triplet around 6.0-6.5 ppm with a characteristic large coupling constant
(JHF = 50-60 Hz).

e 13C NMR: The carbon spectrum would display signals for the ethyl group (~14 ppm for -CHs
and ~62 ppm for -CHz-), the ester carbonyl (~165 ppm), the ketone carbonyl (~190 ppm,
likely a triplet due to C-F coupling), the a-carbon (~45-50 ppm), and the difluoromethyl
carbon (~110-115 ppm, a triplet with a large JCF).

e 19F NMR: The fluorine NMR is a critical tool and would likely show a doublet corresponding
to the two equivalent fluorine atoms, coupled to the y-proton.
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e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C=0 stretching
frequencies for the ester (~1740 cm~1) and the ketone (~1720 cm~1). Strong C-F stretching
bands are expected in the 1100-1300 cm~1 region.

o Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a
monobrominated compound (M and M+2 peaks of nearly equal intensity). The molecular ion
peak would be at m/z 244 and 246. Common fragmentation patterns would involve the loss
of the ethoxy group (-45 Da) and the bromine atom (-79/81 Da).

Synthesis, Reactivity, and Mechanistic
Considerations

Synthesis Workflow: A plausible synthetic route to Ethyl 2-bromo-4,4-difluoro-3-
oxobutanoate involves the a-bromination of Ethyl 4,4-difluoro-3-oxobutanoate. This precursor
is accessible through a Claisen condensation reaction.

Claisen Condensation

et JEM)—> Ethyl 4,4-difluoro-3-oxobutanoate
i
in: n | Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate | Reaction | wmdtzpittie SUbSt_l uon | Functionalized Products
- or Cross-Coupling
T.

u
in:

Click to download full resolution via product page
Caption: General synthetic workflow for Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate.

Reactivity Insights: As an a-halo-[3-keto ester, this molecule is a versatile synthetic
intermediate.[5] The a-carbon is highly activated towards nucleophilic attack, making it an
excellent substrate for Sn2 reactions.[5] The presence of two carbonyl groups enhances the
acidity of the a-proton, facilitating enolate formation. This dual reactivity allows for a wide range
of transformations, including the synthesis of heterocyclic compounds, which are of great
interest in drug discovery. The difluoromethyl group is generally stable but can influence the
reactivity of the adjacent ketone.
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Exemplary Experimental Protocol: Synthesis of the
Precursor

The following protocol is a representative method for synthesizing the precursor, Ethyl 4,4-
difluoro-3-oxobutanoate, based on established literature procedures.[6][7]

Objective: To synthesize Ethyl 4,4-difluoro-3-oxobutanoate via Claisen condensation.
Materials:

e Sodium ethoxide (NaOEt)

o Ethyl acetate (EtOAC)

o Ethyl difluoroacetate

 Sulfuric acid (98%)

e Anhydrous ethanol

¢ Round-bottom flask with magnetic stirrer
» Reflux condenser

e Addition funnel

Procedure:

¢ Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or
argon), suspend sodium ethoxide (1.1 equivalents) in ethyl acetate, which acts as both a
reactant and a solvent.

e Cooling: Cool the suspension to approximately 5 °C using an ice bath.

o Addition of Reactant: Add ethyl difluoroacetate (1.0 equivalent) dropwise via an addition
funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 25 °C.

[6]
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o Reaction: After the addition is complete, heat the reaction mixture to 65 °C and maintain this
temperature with stirring for 2 hours to drive the condensation to completion.[6]

o Work-up: Cool the mixture to room temperature. Carefully and slowly add sulfuric acid (1.0
equivalent) to neutralize the base and release the product from its enolate salt. This will form
a thick suspension as sodium hydrogensulfate precipitates.[6]

« |solation: Filter the solid precipitate and wash it with ethyl acetate. The filtrate contains the
desired product.

 Purification: The product can be purified by fractional distillation under reduced pressure.
Purity should be assessed by GC analysis and spectroscopic methods (NMR, IR).

Self-Validation: The success of the synthesis can be validated at each step. The formation of
the enolate is often visible as the reaction mixture becomes thicker. After acidification, the
precipitation of the salt is a key indicator. The final product's identity and purity must be
confirmed by comparing its spectroscopic data with known values and by gas chromatography.

Safety and Handling: A Critical Imperative

As with all halogenated organic compounds, particularly a-halo ketones, strict safety protocols
must be followed. The safety data sheets (SDS) for analogous compounds indicate significant
hazards.

Hazard Profile:

Corrosive: Causes severe skin and eye burns.[8]

Lachrymator: The substance can cause an increased flow of tears.[8]

Flammable: May be a flammable liquid, with vapors that can form explosive mixtures with air.

Toxicity: Harmful if swallowed or inhaled.
Handling and Storage:

e Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[3][9]
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o Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant
lab coat, and chemical safety goggles/face shield.

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away
from heat, sparks, and open flames.[8] Keep away from incompatible materials such as
strong acids, bases, and oxidizing agents.

o Spill and Exposure: In case of skin or eye contact, rinse immediately and thoroughly with
water for at least 15 minutes and seek immediate medical attention. If inhaled, move the
person to fresh air.[8]

Conclusion

Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate is a promising but not yet fully characterized
synthetic building block. This guide has provided a detailed, predictive overview of its physical
and chemical properties by drawing on data from closely related analogs. The presented
information on its structure, expected properties, spectroscopic signatures, synthesis, and
reactivity offers a solid foundation for researchers. The emphasis on safety and detailed
experimental protocols is intended to equip scientists with the necessary tools to work with this
and similar compounds effectively and safely. As research into fluorinated organic molecules
continues to expand, the importance of such versatile reagents in the development of new
pharmaceuticals and advanced materials is set to grow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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